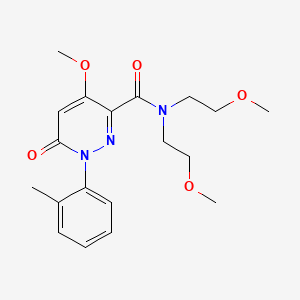

![molecular formula C14H13F3N4O3S B2580513 N-(2-(1H-イミダゾ[1,2-b]ピラゾール-1-イル)エチル)-4-(トリフルオロメトキシ)ベンゼンスルホンアミド CAS No. 1798676-54-6](/img/structure/B2580513.png)

N-(2-(1H-イミダゾ[1,2-b]ピラゾール-1-イル)エチル)-4-(トリフルオロメトキシ)ベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

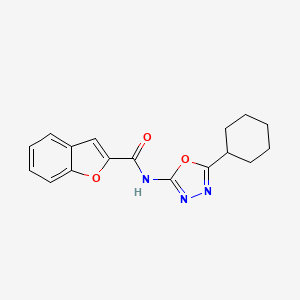

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C14H13F3N4O3S and its molecular weight is 374.34. The purity is usually 95%.

BenchChem offers high-quality N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 1H-イミダゾ[1,2-b]ピラゾール骨格は、有望な抗菌作用を示すことが実証されています . 研究者は、細菌、真菌、ウイルスを含むさまざまな病原体に対するその有効性を調査してきました。この化合物の構造的特徴により、微生物酵素または受容体との標的化された相互作用が可能になる可能性があります。

- イミダゾ[1,2-b]ピラゾール部分を含む化合物は、抗がんの可能性を示しています . 科学者は、がん細胞株、腫瘍の増殖、および転移に対するその影響を調査してきました。この化合物におけるユニークな置換パターンは、特定のがんの種類に対するその活性を影響を与える可能性があります。

- 1H-イミダゾ[1,2-b]ピラゾール誘導体は、その抗炎症作用について研究されてきました . 炎症はさまざまな疾患において重要な役割を果たしており、このような化合物はこのような炎症経路を調節する可能性があります。研究者は、その作用機序と潜在的な治療的用途を理解することを目指しています。

- この化合物は、インドール(医薬品に一般的な構造モチーフ)に似ているため、興味深いイソスターです . 研究者は、医薬品特性を向上させるために、インドールを1H-イミダゾ[1,2-b]ピラゾール骨格で置き換えることを検討してきました。 たとえば、インドリル薬プルバンセリンは、その1H-イミダゾ[1,2-b]ピラゾールイソスターに置き換えられ、水性媒体での溶解性が向上しました .

- 医薬品以外に、このようなN-ヘテロ環骨格は、材料科学にも応用されています . 研究者は、センサー、触媒、ポリマーなどの機能性材料の構成要素としての用途を調査しています。

- 興味深いことに、ピラゾール環はフラグメンテーションを受けることができ、プロ芳香族コアを持つプッシュプル色素が生成されます . これらの色素は、オプトエレクトロニクスデバイスまたはイメージングアプリケーションで利用される可能性があります。

抗菌作用

抗がん研究

抗炎症特性

創薬と最適化

材料科学への応用

フラグメンテーションとプッシュプル色素

作用機序

Target of Action

The compound N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is primarily targeted towards the mTOR (mammalian target of rapamycin) pathway . The mTOR pathway plays a crucial role in cell growth, proliferation, and survival.

Mode of Action

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide acts as an ATP-competitive inhibitor of mTOR . It binds to the ATP-binding site of mTOR, thereby inhibiting its activity. This results in the suppression of downstream signaling pathways, leading to the inhibition of cell growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is the mTOR pathway . The mTOR pathway is a central regulator of cell growth and proliferation. When this pathway is inhibited, it leads to a decrease in protein synthesis and cell cycle progression, thereby inhibiting the growth and proliferation of cells .

Pharmacokinetics

It is known that the compound has significant anti-proliferative activity, especially against non-small cell lung cancer a549 and h460, with ic50 values ranging from 002 μM to 207 μM . This suggests that the compound has good bioavailability and can effectively reach its target sites in the body.

Result of Action

The result of the action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is the inhibition of cell growth and proliferation. This is achieved through the induction of G1-phase cell cycle arrest and the suppression of the phosphorylation of AKT and S6 at the cellular level . Moreover, an obvious anticancer effect of the compound in vivo was observed in established nude mice A549 xenograft model .

特性

IUPAC Name |

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N4O3S/c15-14(16,17)24-11-1-3-12(4-2-11)25(22,23)19-7-8-20-9-10-21-13(20)5-6-18-21/h1-6,9-10,19H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXXHSZDVZRDQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCN2C=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2580430.png)

![2-bromo-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2580435.png)

![N-Methyl-N-[2-[2-(oxan-4-yl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2580448.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide](/img/structure/B2580449.png)

![1-[1-(2,5-dimethylbenzoyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2580450.png)